molecular formula C20H9ClF6N4O2 B2699498 3-(4-chlorophenyl)-1-[2-nitro-4-(trifluoromethyl)phenyl]-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine CAS No. 338770-83-5

3-(4-chlorophenyl)-1-[2-nitro-4-(trifluoromethyl)phenyl]-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine

Cat. No. B2699498
CAS RN: 338770-83-5
M. Wt: 486.76
InChI Key: DKXABHCNFIPMIG-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-1-[2-nitro-4-(trifluoromethyl)phenyl]-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine is a useful research compound. Its molecular formula is C20H9ClF6N4O2 and its molecular weight is 486.76. The purity is usually 95%.
BenchChem offers high-quality 3-(4-chlorophenyl)-1-[2-nitro-4-(trifluoromethyl)phenyl]-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-chlorophenyl)-1-[2-nitro-4-(trifluoromethyl)phenyl]-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Organic Chemistry Applications

  • Studies have reported on the synthesis of new pyrazolopyridines, pyrazolothienopyridines, pyrazolopyridothienopyrimidines, and pyrazolopyridothienotriazines, showing the versatility of pyrazolo[3,4-b]pyridine derivatives in organic synthesis. These compounds have been prepared through reactions involving chloroacetonitrile, ethyl chloroacetate, phenacyl bromide, and chloroacetanilide, leading to a variety of functionalized products (Ghattas, Khodairy, Abdrahman, & Younes, 2003).

Materials Science and Photophysical Properties

  • The structural, optical, and junction characteristics of pyrazolo pyridine derivatives have been explored, with findings indicating their monoclinic polycrystalline nature and significant optical functions. These compounds exhibit indirect allowed optical energy gaps and have been utilized in fabricating heterojunctions, highlighting their potential in materials science applications (Zedan, El-Taweel, & El-Menyawy, 2020).

Biological and Medicinal Chemistry Applications

  • Novel pyrazoline derivatives synthesized through microwave-assisted methods have been evaluated for their in vivo anti-inflammatory and in vitro antibacterial activities. These studies have identified compounds with potent biological activities, indicating the relevance of pyrazolo[4,3-b]pyridine derivatives in the development of new therapeutic agents (Ravula, Babu, Manich, Rika, Chary, & Ch, Ra, 2016).

Molecular Docking and Antimicrobial Activity

  • Research into the molecular structure, spectroscopic, quantum chemical, topological, molecular docking, and antimicrobial activity of certain pyrazolo[4,3-b]pyridine derivatives has provided insight into their promising antibacterial and antifungal effects. These studies underscore the potential of such compounds in pharmaceutical research and development (Sivakumar, Revathi, Balachandran, Narayana, Salian, Shanmugapriya, & Vanasundari, 2021).

properties

IUPAC Name

3-(4-chlorophenyl)-1-[2-nitro-4-(trifluoromethyl)phenyl]-6-(trifluoromethyl)pyrazolo[4,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H9ClF6N4O2/c21-13-4-1-10(2-5-13)17-18-16(8-12(9-28-18)20(25,26)27)30(29-17)14-6-3-11(19(22,23)24)7-15(14)31(32)33/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKXABHCNFIPMIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C3=C2N=CC(=C3)C(F)(F)F)C4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H9ClF6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorophenyl)-1-[2-nitro-4-(trifluoromethyl)phenyl]-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine

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